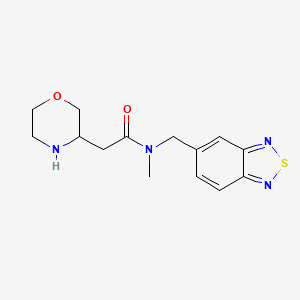![molecular formula C15H12BrN3O B5350204 2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline](/img/structure/B5350204.png)
2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline, also known as BPOA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPOA is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized using various methods and has shown promising results in various scientific applications.
作用機序
The mechanism of action of 2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline is not yet fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are involved in the regulation of cell growth and inflammation. This inhibition may lead to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may induce apoptosis, which is a programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of certain cytokines, which are involved in the inflammatory response.
実験室実験の利点と制限
One of the main advantages of using 2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline in lab experiments is its potential as a drug candidate. This compound has shown promising results in various studies, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited availability. This compound is not readily available in large quantities, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline. One potential direction is the development of new synthetic methods for the production of this compound. This could lead to an increase in the availability of this compound, making it more accessible for use in various experiments. Another direction for future research is the investigation of the mechanism of action of this compound. Understanding the mechanism of action of this compound could lead to the development of more effective drugs based on this compound. Additionally, further research is needed to explore the potential applications of this compound in other fields, such as materials science and catalysis.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its antitumor and anti-inflammatory properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields.
合成法
The synthesis of 2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline can be achieved using several methods, including condensation reactions and cyclization reactions. One of the most common methods used for synthesizing this compound is the reaction between 2-aminobenzonitrile and 2-bromo-5-nitrophenyl. This reaction leads to the formation of this compound, which can be further purified using various techniques such as column chromatography.
科学的研究の応用
2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline has shown promising results in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate. This compound has been shown to have antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
特性
IUPAC Name |
2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c1-9-6-7-13(17)11(8-9)15-19-18-14(20-15)10-4-2-3-5-12(10)16/h2-8H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWJBUPJLGTKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=NN=C(O2)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-pyridinecarbonitrile](/img/structure/B5350129.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5350131.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methylpiperazine hydrochloride](/img/structure/B5350133.png)
![2-cyclohexyl-7-(3,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5350136.png)
![[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]ethylamine hydrochloride](/img/structure/B5350138.png)
![2-({[4-(4-methylbenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5350142.png)

![4-{[2-(4-fluorophenyl)-4-hydroxy-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5350167.png)
![[3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5350171.png)
![3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-1-phenyl-2-propen-1-one](/img/structure/B5350174.png)
![5-bromo-2-[(3-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5350183.png)
![4-[(isopropylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5350193.png)
![5-{3-chloro-5-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5350211.png)
![3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B5350228.png)